molecular formula C22H22ClN3O3S B2825774 (2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 1164520-23-3

(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2825774
CAS No.: 1164520-23-3
M. Wt: 443.95
InChI Key: ZCPCVRZWDGRYBS-KPSTZBGQSA-N
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Description

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research involving compounds with structural elements similar to the specified molecule often centers on synthesis and chemical reactivity. For instance, studies have detailed the 1,3-dipolar cycloaddition reactions involving acetylenedicarboxylic esters and quinazoline oxides, leading to products with potential for further functionalization (Stauss, Härter, Neuenschwander, & Schindler, 1972). Such methodologies could potentially be adapted to synthesize derivatives of the compound , indicating a versatile approach to accessing novel materials or biologically active molecules.

Herbicidal Activity

Compounds containing benzothiazole and acrylamide functionalities have been investigated for their herbicidal properties. For example, acrylates bearing thiazolyl motifs have demonstrated significant herbicidal activities, suggesting potential agricultural applications (Wang, Li, Li, & Huang, 2004). This insight could point toward the use of the compound for developing new herbicides, particularly if modifications enhance its activity or selectivity.

Anticancer and Antimicrobial Potential

Research on structurally related molecules has also highlighted potential anticancer and antimicrobial effects. Novel benzothiazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, with some compounds showing promising results (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, antimicrobial assessments of thiazole and pyrazole derivatives based on benzothiophene moieties have indicated certain compounds with potential as antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These findings suggest a broad spectrum of biological activities for compounds with related structures, underscoring the importance of continued research into their applications.

Photovoltaic and Electronic Applications

The synthesis and study of compounds incorporating benzothiazole units have also been directed towards materials science, particularly in the context of photovoltaic efficiency and electronic properties. Investigations into benzothiazolinone acetamide analogs for dye-sensitized solar cells (DSSCs) have demonstrated their potential as photosensitizers, revealing good light-harvesting efficiency and favorable electron injection energies (Mary et al., 2020). These results highlight the relevance of such molecules in developing efficient and sustainable energy solutions.

Properties

IUPAC Name

(E)-N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-3-29-13-12-26-19-10-9-17(24-15(2)27)14-20(19)30-22(26)25-21(28)11-8-16-6-4-5-7-18(16)23/h4-11,14H,3,12-13H2,1-2H3,(H,24,27)/b11-8+,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCVRZWDGRYBS-IUKKXOIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

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